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Pyridostatin hydrochloride -

Pyridostatin hydrochloride

Catalog Number: EVT-2917796
CAS Number:
Molecular Formula: C31H37Cl5N8O5
Molecular Weight: 778.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyridostatin (PDS) is a synthetic small molecule that specifically binds to G-quadruplexes (G4s). [, , , , , , ] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and they play crucial roles in various biological processes, including telomere maintenance, DNA replication, and gene expression. [, , ] PDS belongs to the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide family and exhibits high specificity towards G4s over duplex DNA. []

Future Directions
  • Investigating Pyridostatin's therapeutic potential: Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of Pyridostatin in treating BRCA1/2-deficient tumors and other cancers. []

  • Exploring combination therapies: Combining Pyridostatin with other DNA-damaging agents or inhibitors of DNA repair pathways could enhance its efficacy in cancer therapy. []

  • Developing more specific and potent G-quadruplex binders: Continued research on Pyridostatin derivatives and conjugates could lead to the development of even more specific and potent G-quadruplex binders with improved pharmacological properties. [, ]

  • Understanding the role of G-quadruplexes in neurodegenerative diseases: Pyridostatin can serve as a tool to investigate the role of G-quadruplexes in neurodegenerative diseases and to explore potential therapeutic strategies targeting these structures. []

Pyridostatin (PDS)

    Compound Description: Pyridostatin is a small molecule that exhibits high specificity for G-quadruplexes (G4s) and is being investigated as a potential therapeutic agent for cancer and neurodegenerative diseases. [, , , , , ] It works by stabilizing G4 structures, interfering with telomere maintenance, and modulating gene transcription. [, , , ]

PyPDS

    Compound Description: PyPDS is a derivative of pyridostatin with enhanced binding affinity to G4s. [] Like pyridostatin, it demonstrates high selectivity for G4 structures over other DNA/RNA forms. []

    Relevance: While the full chemical name of PyPDS isn't explicitly provided in the papers, it's described as a derivative of pyridostatin. [] This implies structural similarities and likely shares the core scaffold of pyridostatin hydrochloride. The exact modifications that differentiate PyPDS are not specified but contribute to its increased G4 binding affinity.

Carboxypyridostatin (cPDS)

    Compound Description: Carboxypyridostatin is another pyridostatin derivative generated via template-directed “in situ” click chemistry. [] It displays a distinct preference for binding to RNA G-quadruplexes over DNA G-quadruplexes, unlike pyridostatin, which exhibits broader G4 binding. []

    Relevance: Carboxypyridostatin is specifically mentioned as a derivative of pyridostatin. [] This indicates that carboxypyridostatin retains the fundamental structural features of pyridostatin hydrochloride while incorporating a carboxyl group modification. This modification is likely responsible for the shift in its binding preference towards RNA G4s.

Source and Classification

Pyridostatin hydrochloride is synthesized through various chemical methods involving quinoline derivatives and pyridine dicarboxamide. It is classified as a G-quadruplex stabilizer, making it a significant compound in the study of telomere biology and cancer therapeutics. Its ability to induce DNA damage and cell-cycle arrest positions it as a promising candidate for targeting cancer cells, particularly those with deficiencies in homologous recombination repair mechanisms, such as BRCA1/2-deficient tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyridostatin hydrochloride involves several key steps:

  1. Formation of the Core Structure: The central scaffold is typically derived from pyridine-2,6-dicarbonyl dichloride or chelidamic acid. This core is crucial for the subsequent functionalization.
  2. Coupling Reactions: The synthesis often includes coupling one mole equivalent of pyridine-based building blocks with two mole equivalents of quinoline-based building blocks. This step can be achieved through various reactions including Mitsunobu reactions and direct methylation processes.
  3. Purification: Final products are purified using high-performance liquid chromatography to ensure high purity necessary for biological assays.
Molecular Structure Analysis

Structure and Data

Pyridostatin hydrochloride features a rigid structure composed of aromatic rings linked by flexible amide bonds, allowing it to interact effectively with G-tetrad planes through π-π stacking interactions. The molecular formula is C20_{20}H18_{18}N4_{4}O4_{4}·HCl, with a molecular weight of approximately 396.84 g/mol.

Key structural characteristics include:

  • Amide Bonds: These facilitate hydrogen bonding with guanine bases within G-quadruplex structures.
  • Aliphatic Amine Side Chains: These chains can adjust their conformation to engage with the phosphate backbone of DNA, enhancing binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

Pyridostatin hydrochloride undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: It can be reduced to form corresponding amine derivatives using reducing agents such as sodium borohydride.
  3. Substitution: Substitution reactions can occur where specific functional groups are replaced by others under acidic or basic conditions.

These reactions allow for modifications that can enhance the compound's properties or alter its biological activity .

Mechanism of Action

Process and Data

The mechanism by which Pyridostatin hydrochloride exerts its effects primarily involves:

  • Stabilization of G-Quadruplexes: By binding to these structures, Pyridostatin induces replication- and transcription-dependent DNA damage.
  • Cell Cycle Arrest: The stabilization leads to disruptions in critical cellular processes, resulting in cell cycle arrest and apoptosis in cancer cells.
  • Gene Expression Modulation: Pyridostatin's interaction with G-quadruplexes within gene promoter regions can upregulate or downregulate gene expression, influencing cellular responses to DNA damage .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyridostatin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under controlled storage conditions but may degrade under extreme pH or temperature variations.

These properties are essential for its application in laboratory settings and therapeutic contexts.

Applications

Scientific Uses

Pyridostatin hydrochloride has several significant applications in scientific research:

  1. Cancer Therapy: Its ability to induce telomere dysfunction makes it a potential treatment option for cancers that rely on telomere maintenance mechanisms.
  2. Gene Regulation Studies: By modulating gene expression through G-quadruplex stabilization, it serves as a valuable tool for studying gene regulation in various biological contexts.
  3. Biophysical Studies: Pyridostatin is utilized in biophysical assays to investigate the dynamics and stability of G-quadruplex structures in nucleic acids .
Introduction to G-Quadruplex Biology and Pyridostatin Hydrochloride

Structural and Functional Roles of G-Quadruplex DNA in Genomic Regulation

G-quadruplexes (G4s) represent non-canonical secondary structures formed by guanine-rich nucleic acid sequences through Hoogsteen hydrogen bonding. These structures self-assemble into stacked planar G-quartets stabilized by monovalent cations (K⁺ or Na⁺) coordinated at their central channel [1] [8]. Structural diversity arises from variable loop configurations and strand polarities, yielding parallel, antiparallel, or hybrid topologies with distinct biophysical properties and protein interaction capabilities [3] [8].

Computational genomic analyses have identified >300,000 potential G4-forming sequences (PQS) in the human genome, distributed non-randomly across functionally significant regions [1] [3]. These structures serve as critical regulatory elements in fundamental biological processes:

  • Transcriptional Control: G4s in promoter regions (e.g., MYC, KRAS, BCL-2, KIT) modulate oncogene expression by influencing transcription factor binding and RNA polymerase II activity [3] [9]
  • Telomere Maintenance: Telomeric repeats (TTAGGG)n form G4 structures that regulate telomerase accessibility and telomere end-capping [1] [2]
  • Replication Dynamics: ~90% of replication origins contain PQS motifs, where G4 formation can impede replication fork progression [1] [5]
  • Epigenetic Regulation: G4s influence nucleosome positioning and chromatin remodeling, creating accessible chromatin domains at regulatory regions [8] [9]

Table 1: Genomic Distribution and Functional Significance of G-Quadruplexes

Genomic LocationFunctional RoleRepresentative Genes/RegionsBiological Consequence of Stabilization
Gene PromotersTranscriptional regulationMYC, VEGF, KRASOncogene downregulation
TelomeresTelomere length maintenanceTerminal chromosome regionsTelomerase inhibition, telomere dysfunction
Replication OriginsReplication initiationFrequently used originsReplication stalling, DNA damage response
5' UTRsTranslational controlVarious mRNAsRepression of protein synthesis
Splice SitesRNA processingIntron-exon boundariesAltered splicing patterns

Historical Development of G-Quadruplex-Targeting Ligands

The therapeutic targeting of G4 structures emerged from seminal observations that telomeric G4 formation inhibits telomerase activity—a mechanism exploited by ~85% of cancers to achieve immortality [2] [5]. Early ligands focused primarily on telomere targeting with molecules like the porphyrin derivative TMPyP4 and acridinium compound RHPS4. These demonstrated telomerase inhibition but exhibited limited selectivity, often interacting with duplex DNA and causing off-target effects [5] [9].

The discovery of extratelomeric G4s in oncogene promoters (e.g., MYC, BCL-2) revolutionized ligand design strategies. This prompted development of ligands with:

  • Enhanced selectivity for G4 topologies over duplex DNA
  • Diverse chemotypes including acridines, porphyrins, quinazolines, and polyaromatic compounds
  • Functional versatility beyond telomerase inhibition, including transcriptional modulation and DNA damage induction [5] [9]

Second-generation ligands such as BRACO-19 and CX-5461 demonstrated that G4 stabilization could induce replication-dependent DNA damage and synthetic lethality in homologous recombination-deficient cancers, expanding therapeutic applications beyond telomere biology [5] [9].

Table 2: Evolution of G-Quadruplex-Targeting Ligands

GenerationRepresentative LigandsPrimary TargetTherapeutic Limitations
First-Generation (1990s-2000s)TMPyP4, RHPS4Telomeric G4Low selectivity, duplex DNA binding
Second-Generation (2000s-2010s)BRACO-19, CX-5461Telomeric & promoter G4Off-target transcriptional effects
Third-Generation (2010s-Present)Pyridostatin, PhenDC3Structure-specific G4Cellular uptake challenges

Discovery and Rational Design of Pyridostatin Hydrochloride as a Selective Stabilizer

Pyridostatin (RR82) hydrochloride emerged from systematic structure-based design efforts to create ligands with unprecedented selectivity for G-quadruplex structures. Its molecular architecture features an N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold with optimized physicochemical properties for G4 recognition [2] [6]:

  • Planar aromatic surface: Facilitates π-π stacking with G-quartets
  • Electron-donating side chains: Alkoxy groups enhance electronic complementarity with tetrad surfaces
  • Flexible side arms: Triethylene glycol moieties improve solubility and reduce duplex DNA intercalation
  • Cationic nature: Promotes electrostatic interactions with anionic DNA backbones

Biophysical characterization confirmed pyridostatin's high-affinity interaction with diverse G4 structures, exhibiting a dissociation constant (Kd) of 490 nM for telomeric G4 DNA [4] [6]. Its selectivity profile was rigorously established through:

  • FRET melting assays: Demonstrated ΔTm >30°C for telomeric and promoter G4s vs. minimal stabilization (ΔTm <5°C) of duplex DNA even at 100-fold excess competitor DNA [6]
  • Pull-down assays: Biotinylated pyridostatin analogues selectively isolated G4 structures from complex genomic DNA mixtures without enriching duplex sequences [6]
  • Cellular imaging: Co-localization with known G4 loci confirmed target engagement in living cells [6] [9]

The molecular basis for pyridostatin's selectivity involves water-mediated hydrogen bonding networks within the G4 groove and coordination of the central K⁺ ion through ligand lone pairs, creating a stable ternary complex [2] [6]. This precise molecular recognition established pyridostatin as a paradigmatic chemical probe for investigating G4 biology and validating G4s as therapeutic targets.

Table 3: Biophysical Properties and Selectivity Profile of Pyridostatin Hydrochloride

PropertyValue/MetricExperimental MethodSignificance
Kd (Telomeric G4)490 nMFluorescence titrationHigh-affinity binding
ΔTm (H-telo DNA)+30.1°C (1 μM)FRET melting assayThermal stabilization
Selectivity (vs. dsDNA)>100-foldCompetition FRETMinimal off-target binding
Cellular TargetsTelomeres, SRC promoterImmunofluorescence/G4-seqValidation of target engagement
Biological ActivityReplication/transcription-dependent DNA damageγH2AX foci formationMechanism of growth arrest

Pyridostatin's cellular efficacy was demonstrated through its ability to induce replication- and transcription-dependent DNA damage specifically at G4-rich genomic loci, including telomeres and the promoter of the proto-oncogene Src [4] [6]. Treatment with pyridostatin hydrochloride reduced SRC protein levels and SRC-dependent cellular motility in breast cancer models, establishing proof-of-concept for targeted oncogene suppression through G4 stabilization [4] [7]. This target-specific mechanism represented a significant advancement over earlier G4 ligands, positioning pyridostatin as both a valuable research tool and a lead compound for therapeutic development.

Properties

Product Name

Pyridostatin hydrochloride

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride

Molecular Formula

C31H37Cl5N8O5

Molecular Weight

778.9 g/mol

InChI

InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H

InChI Key

SRIZPFGTXSQRFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl

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